Sym-homospermidine is a naturally occurring polyamine that plays a significant role in various biological processes. It is structurally related to other polyamines, such as spermidine and spermine, and is known for its involvement in cellular growth and differentiation. The compound has garnered interest due to its potential applications in biotechnology and medicine.
Sym-homospermidine has been identified in several organisms, including plants and certain animal species. Notably, it has been isolated from the grass pea (Lathyrus sativus) and the Japanese newt (Cynops pyrrhogaster pyrrhogaster) . Its synthesis is catalyzed by specific enzymes found in these organisms, indicating its biological significance.
Chemically, sym-homospermidine is classified as a triamine due to its three amine groups. It belongs to the larger family of polyamines, which are organic compounds that play crucial roles in cellular functions. Polyamines are characterized by their aliphatic structure and are involved in processes such as DNA stabilization, cell proliferation, and stress responses.
The synthesis of sym-homospermidine can occur through enzymatic pathways involving specific enzymes. For example, an enzyme purified from Lathyrus sativus catalyzes the conversion of putrescine into sym-homospermidine using nicotinamide adenine dinucleotide (NAD+) as a cofactor . In another study, sym-homospermidine was synthesized using two enzymes from the thermophile Thermus thermophilus, highlighting its diverse biosynthetic routes .
Sym-homospermidine's molecular structure consists of a central carbon chain with three amine groups attached. This arrangement contributes to its classification as a triamine. The structural formula can be represented as follows:
The molecular weight of sym-homospermidine is approximately 144.25 g/mol. Its structural specificity allows it to interact with various biological macromolecules, influencing cellular functions.
Sym-homospermidine participates in several biochemical reactions, primarily related to polyamine metabolism. It can be formed from putrescine through enzymatic reactions facilitated by specific synthases.
The enzymatic reactions involved typically include:
The mechanism of action for sym-homospermidine involves its role as a stabilizer of nucleic acids and proteins within cells. By binding to DNA and RNA, it helps maintain structural integrity and influences gene expression.
Research indicates that sym-homospermidine may enhance cell proliferation and protect against oxidative stress by modulating cellular signaling pathways . Its presence in various tissues suggests it plays a role in growth regulation and development.
Sym-homospermidine has several scientific uses:
Sym-homospermidine (systematic name: N-(4-aminobutyl)-1,4-butanediamine; IUPAC: N¹-(3-aminopropyl)butane-1,4-diamine) is a linear triamine with the molecular formula C₈H₂₃N₃. It belongs to the class of polyazaalkanes, featuring a symmetric carbon backbone with three nitrogen atoms positioned at C1, C6, and C11 (undecane numbering) [4] [8]. Unlike unsymmetrical polyamines (e.g., spermidine), sym-homospermidine possesses a center of symmetry, resulting in identical terminal moieties. This symmetry is critical for its biochemical interactions, such as binding nucleic acids or proteins through electrostatic and cation-π interactions [6] [8].
Structural Parameters (from X-ray crystallography):The crystal structure of sym-homospermidine phosphate monohydrate (space group P1⁻) reveals an all-trans conformation, stabilized by hydrogen bonding with phosphate groups and water molecules. Key bond parameters include [8]:
Table 1: Structural Parameters of Sym-Homospermidine
Parameter | Value |
---|---|
C-N bond lengths | 1.48–1.52 Å |
N-C-C bond angles | 109.5–112.3° |
Torsion angles (C-C-N-C) | 160–180° (antiperiplanar) |
Hydrogen bonds | N–H⋯O (2.6–3.0 Å) |
Biosynthetic Specificity:In bacteria, sym-homospermidine is synthesized exclusively by homospermidine synthase (HSS; EC 2.5.1.44), which couples two molecules of putrescine using NAD⁺ as a prosthetic group. The reaction proceeds via:
The study of sym-homospermidine began with its isolation from sandalwood (Santalum album) in 1972, where it was identified as a major polyamine constituent. Early tracer experiments using radioactive arginine demonstrated its biosynthesis via putrescine and γ-aminobutyraldehyde intermediates, suggesting a Schiff-base mechanism [2]. Parallel research in the α-proteobacterium Rhodopseudomonas viridis (now Blastochloris viridis) confirmed a bacterial pathway independent of eukaryotic enzymes [1] [6].
Key milestones include:
Table 2: Key Historical Milestones in Sym-Homospermidine Research
Year | Discovery | Significance |
---|---|---|
1972 | Isolation from Santalum album | First identification in plants; biosynthetic studies [2] |
1978 | HSS activity in B. viridis | Established bacterial-specific pathway [1] |
1991 | Crystal structure (monohydrate phosphate salt) | Defined molecular conformation [8] |
2016 | BvHSS-NA⁺-putrescine complex structure | Revealed catalytic mechanism [6] |
Sym-homospermidine occupies a unique niche within the polyamine family due to its symmetrical structure and phylogenetically restricted biosynthesis. Unlike spermidine (ubiquitous in eukaryotes) or sym-norspermidine (common in thermophiles), sym-homospermidine is primarily synthesized in α-, γ-, and δ-Proteobacteria (e.g., Legionella pneumophila, Pseudomonas aeruginosa) and some plants [3] [6]. Its distribution correlates with specific physiological needs:
Functional Comparisons:
Biological Significance:
Table 3: Comparative Analysis of Key Triamines
Property | Sym-Homospermidine | Spermidine | Sym-Norspermidine |
---|---|---|---|
Structure | H₂N-(CH₂)₄-NH-(CH₂)₄-NH₂ | H₂N-(CH₂)₄-NH-(CH₂)₃-NH₂ | H₂N-(CH₂)₃-NH-(CH₂)₃-NH₂ |
Biosynthesis | Bacterial HSS (2x putrescine) | SpeE/SpeD (putrescine + decarboxylated SAM) | CANSDH/CANSDC pathway |
Major Taxa | α/γ/δ-Proteobacteria, plants | Eukaryotes, most bacteria | Thermotogae, Clostridia |
Key Role | Pathogen growth, plant toxins | Translation elongation, chromatin compaction | Osmoprotection in thermophiles |
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